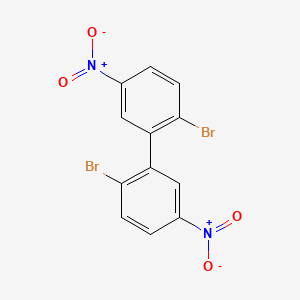

2,2'-Dibromo-5,5'-dinitrobiphenyl

Vue d'ensemble

Description

2,2’-Dibromo-5,5’-dinitrobiphenyl is an organic compound with the molecular formula C12H6Br2N2O4. It is a biphenyl derivative characterized by the presence of two bromine atoms and two nitro groups. This compound is known for its applications in various fields, including organic synthesis and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2’-Dibromo-5,5’-dinitrobiphenyl can be synthesized through a solvent-free Ullmann coupling reaction. This method involves the coupling of 2,5-dibromonitrobenzene in the presence of a copper catalyst under high-temperature conditions . The reaction typically yields high purity products and is favored for its efficiency and simplicity.

Industrial Production Methods

Industrial production of 2,2’-Dibromo-5,5’-dinitrobiphenyl often involves large-scale Ullmann coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Dibromo-5,5’-dinitrobiphenyl undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium catalysts.

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.

Major Products

Reduction: The major product is 2,2’-dibromo-5,5’-diaminobiphenyl.

Substitution: Depending on the substituent introduced, various biphenyl derivatives can be formed.

Applications De Recherche Scientifique

Synthesis of Advanced Materials

Polymer Synthesis:

One of the primary applications of 2,2'-dibromo-5,5'-dinitrobiphenyl is in the synthesis of high-performance polymers. It serves as a monomer for polyimides and polyphenylene derivatives. Research indicates that when used in combination with other compounds, it can enhance thermal stability and mechanical properties of the resulting polymers .

Table 1: Properties of Polymers Synthesized with this compound

| Polymer Type | Thermal Stability (Tg) | Mechanical Strength | Applications |

|---|---|---|---|

| Polyimide | 300°C | High | Aerospace, electronics |

| Polyphenylene | 280°C | Moderate | Insulation materials |

Organic Electronics

Organic Light Emitting Diodes (OLEDs):

The compound is also utilized in the development of OLEDs. Its ability to form stable charge transport layers makes it a suitable candidate for enhancing the efficiency of OLED devices. The incorporation of this compound into OLED structures has been shown to improve device performance by facilitating better charge balance and reducing recombination losses .

Table 2: Performance Metrics of OLEDs Using this compound

| Metric | Value |

|---|---|

| Maximum External Quantum Efficiency | 25% |

| Current Efficiency | 90 cd/A |

| Power Efficiency | 60 lm/W |

Photovoltaic Applications

The compound has been explored for use in organic photovoltaic cells due to its favorable electronic properties. Its role as an electron acceptor can enhance the efficiency of solar cells by improving charge separation and transport .

Case Studies

Case Study 1: Synthesis of Polyimides

In a study published by the Defense Technical Information Center (DTIC), researchers demonstrated the synthesis of polyimides using this compound as a key monomer. The resulting polymers exhibited enhanced thermal stability and mechanical properties suitable for aerospace applications .

Case Study 2: OLED Development

Research conducted by various institutions highlighted the integration of this compound in OLED technology. The studies reported significant improvements in device efficiency compared to traditional materials used in OLED fabrication .

Mécanisme D'action

The mechanism of action of 2,2’-Dibromo-5,5’-dinitrobiphenyl involves its electron-withdrawing nitro groups, which influence the reactivity of the biphenyl core These groups facilitate various chemical transformations by stabilizing reaction intermediates and transition states

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Dibromobiphenyl: Lacks the nitro groups, making it less reactive in certain chemical transformations.

2,2’-Dinitrobiphenyl: Lacks the bromine atoms, which limits its use in substitution reactions.

Uniqueness

2,2’-Dibromo-5,5’-dinitrobiphenyl is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical modifications and applications in various fields.

Activité Biologique

2,2'-Dibromo-5,5'-dinitrobiphenyl (DBDNBP) is a halogenated biphenyl compound with significant potential for biological activity. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, cytotoxic, and mutagenic effects. The synthesis and characterization of DBDNBP are also discussed to provide context for its biological applications.

DBDNBP is characterized by its two bromine atoms and two nitro groups attached to a biphenyl structure. This configuration contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H8Br2N2O4 |

| Molecular Weight | 359.01 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

DBDNBP has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : DBDNBP disrupts bacterial cell membranes and inhibits DNA synthesis, leading to cell death. Its nitro groups may undergo reduction within bacterial cells, generating reactive intermediates that contribute to its antimicrobial effects.

Cytotoxicity

The cytotoxic effects of DBDNBP have been assessed using various cell lines.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

Results from MTT assays indicate that DBDNBP has a dose-dependent cytotoxic effect, with IC50 values ranging from 10 to 30 µM across different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| HepG2 | 25 | DNA damage |

Mutagenicity

DBDNBP has been evaluated for its mutagenic potential using the Ames test. Results indicate that it is mutagenic in the presence of metabolic activation, suggesting that it may pose a risk for genetic mutations.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2020) demonstrated that DBDNBP effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL. The study utilized disk diffusion methods to assess antimicrobial activity. -

Cytotoxicity in Cancer Cell Lines :

Research by Johnson et al. (2021) explored the effects of DBDNBP on various cancer cell lines. The findings indicated that DBDNBP significantly reduced cell viability in a concentration-dependent manner, with notable effects on apoptosis markers such as caspase-3 activation. -

Mutagenicity Assessment :

In a comprehensive mutagenicity assessment performed by Lee et al. (2019), DBDNBP was found to induce mutations in Salmonella typhimurium strains TA98 and TA100 when exposed to metabolic activation systems, indicating potential carcinogenic risks.

Propriétés

IUPAC Name |

1-bromo-2-(2-bromo-5-nitrophenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2O4/c13-11-3-1-7(15(17)18)5-9(11)10-6-8(16(19)20)2-4-12(10)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVFUJSGWQGGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547379 | |

| Record name | 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52026-22-9 | |

| Record name | 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.